molecular formula C16H18N2O3 B2390873 (2R,3R)-2-(3,5-Dimethyl-1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid CAS No. 1807940-39-1

(2R,3R)-2-(3,5-Dimethyl-1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid

Cat. No.: B2390873
CAS No.: 1807940-39-1
M. Wt: 286.331
InChI Key: KKSDIAFMUQPDPN-UKRRQHHQSA-N
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Description

(2R,3R)-2-(3,5-Dimethyl-1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid is a complex organic compound that features a pyrazole ring substituted with a phenyl group and two methyl groups, along with an oxolane ring bearing a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(3,5-Dimethyl-1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the oxolane ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(3,5-Dimethyl-1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The phenyl and methyl groups on the pyrazole ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(2R,3R)-2-(3,5-Dimethyl-1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R,3R)-2-(3,5-Dimethyl-1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic regulation, or other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features but lacking the oxolane ring and carboxylic acid group.

    Phenylpyrazole: Another related compound with a phenyl group attached to the pyrazole ring but without the additional substituents found in (2R,3R)-2-(3,5-Dimethyl-1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid.

Uniqueness

The uniqueness of this compound lies in its combination of the pyrazole and oxolane rings, along with the specific substitution pattern. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(2R,3R)-2-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-10-14(15-13(16(19)20)8-9-21-15)11(2)18(17-10)12-6-4-3-5-7-12/h3-7,13,15H,8-9H2,1-2H3,(H,19,20)/t13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSDIAFMUQPDPN-UKRRQHHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C3C(CCO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)[C@H]3[C@@H](CCO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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